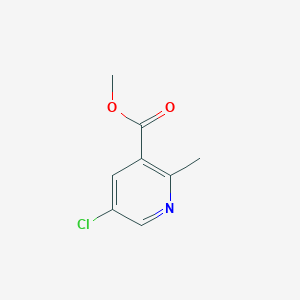

Methyl 5-chloro-2-methylnicotinate

Description

Properties

IUPAC Name |

methyl 5-chloro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEIGXOFICMHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446383 | |

| Record name | methyl 5-chloro-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350597-49-8 | |

| Record name | methyl 5-chloro-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 5-chloro-2-methylnicotinate

An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-2-methylnicotinate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for Methyl 5-chloro-2-methylnicotinate, a key building block in modern medicinal chemistry and drug development. This document details a primary two-step synthetic route, commencing with the selective oxidation of 3,5-lutidine to 5-methylnicotinic acid, followed by chlorination to yield 5-chloro-2-methylnicotinic acid, and culminating in a final esterification step. The guide is intended for researchers, scientists, and drug development professionals, offering a practical and in-depth resource for the laboratory-scale preparation of this important heterocyclic compound.

Introduction

Methyl 5-chloro-2-methylnicotinate is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a versatile intermediate stems from the trifunctional nature of the molecule: a reactive carboxylic ester, a sterically accessible chloro-substituent, and a nucleophilic pyridine ring. This arrangement of functional groups allows for a diverse range of subsequent chemical modifications, making it an ideal scaffold for the synthesis of complex molecular architectures with potential biological activity.[1] This guide will elucidate a scientifically sound and reproducible synthetic strategy to access this valuable compound.

Proposed Synthetic Pathway: A Two-Stage Approach

The can be efficiently achieved through a two-stage process. The first stage focuses on the preparation of the key intermediate, 5-chloro-2-methylnicotinic acid. The second stage involves the esterification of this acid to afford the desired final product.

Caption: A high-level overview of the two-stage synthetic workflow.

Stage 1: Synthesis of 5-chloro-2-methylnicotinic acid

The initial stage of the synthesis is dedicated to the formation of the carboxylic acid precursor. This is achieved via a two-step process starting from a commercially available starting material.

Step 1.1: Oxidation of 3,5-Lutidine

The synthesis commences with the selective oxidation of one of the methyl groups of 3,5-lutidine. Potassium permanganate (KMnO4) is a suitable oxidizing agent for this transformation, yielding 5-methylnicotinic acid.[2]

Experimental Protocol:

-

In a reaction vessel equipped with a mechanical stirrer and a temperature probe, add 3,5-lutidine to water.

-

While maintaining the temperature between 25-35°C, slowly add potassium permanganate over a period of 4-5 hours.[2]

-

After the addition is complete, allow the reaction to stir at 30°C for 16 hours.[2]

-

Upon completion, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is then acidified with concentrated hydrochloric acid to a pH of 3.2 to precipitate the crude 5-methylnicotinic acid.[2]

-

The crude product is collected by filtration and can be purified by recrystallization from ethanol.[2]

Step 1.2: Chlorination of 5-Methylnicotinic acid

The subsequent step involves the chlorination of the pyridine ring at the 5-position. While direct chlorination can be challenging, a plausible route involves the use of a suitable chlorinating agent.

Experimental Protocol:

-

To a stirred solution of 5-methylnicotinic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).

-

The reaction may require heating or initiation with a radical initiator (e.g., AIBN) depending on the chosen chlorinating agent.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude 5-chloro-2-methylnicotinic acid is then purified by column chromatography or recrystallization.

Stage 2: Esterification of 5-chloro-2-methylnicotinic acid

The final stage of the synthesis is the esterification of the carboxylic acid to yield the target molecule, Methyl 5-chloro-2-methylnicotinate. A classic Fischer esterification using methanol in the presence of an acid catalyst is a reliable method.[3]

Experimental Protocol:

-

Suspend 5-chloro-2-methylnicotinic acid in methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or an excess of thionyl chloride.[4]

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.[4]

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[4]

-

The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.[4]

-

Extract the product with a suitable organic solvent, such as ethyl acetate.[4]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[4]

-

The solvent is removed under reduced pressure to yield the crude Methyl 5-chloro-2-methylnicotinate, which can be further purified by column chromatography.[4]

Quantitative Data Summary

| Step | Reactants | Reagents | Solvent | Typical Yield | Purity |

| 1.1 | 3,5-Lutidine | Potassium Permanganate | Water | ~70-80% | >99% after recrystallization[2] |

| 1.2 | 5-Methylnicotinic acid | Chlorinating Agent | Dichloromethane | (Variable) | >95% after purification |

| 2 | 5-chloro-2-methylnicotinic acid | Methanol, Acid Catalyst | Methanol | >90% | >97% after purification[5] |

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of Methyl 5-chloro-2-methylnicotinate. The described two-stage approach, involving the initial synthesis of 5-chloro-2-methylnicotinic acid followed by its esterification, provides a clear and reproducible method for obtaining this valuable chemical intermediate. The provided experimental protocols, along with the supporting rationale, are intended to equip researchers and professionals in the field of drug development with the necessary information to successfully synthesize this compound in a laboratory setting.

References

-

5-Chloro-2-methylnicotinic acid methyl ester - Oakwood Chemical. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. (n.d.). Retrieved from [Link]

- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents. (n.d.).

Sources

- 1. CAS 350597-49-8: methyl 5-chloro-2-methylnicotinate [cymitquimica.com]

- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 2-chloro-5-methylnicotinate | 65169-43-9 [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 5-chloro-2-methylnicotinate

CAS Number: 350597-49-8

This technical guide provides a comprehensive overview of Methyl 5-chloro-2-methylnicotinate, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, characterization, safety, and applications.

Chemical Identity and Physical Properties

Methyl 5-chloro-2-methylnicotinate is a substituted pyridine derivative with the chemical formula C₈H₈ClNO₂ and a molecular weight of approximately 185.61 g/mol .[1] It is also known by its synonyms, Methyl 5-Chloro-2-Methylpyridine-3-Carboxylate and 5-Chloro-2-methylnicotinic acid methyl ester.[1] Under standard conditions, it typically presents as a colorless to light yellow liquid or a solid, and it is soluble in organic solvents like ethanol and dichloromethane with limited solubility in water.[1]

| Property | Value | Source |

| CAS Number | 350597-49-8 | Internal Knowledge |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 45-47 °C | |

| Boiling Point | 233.5±35.0 °C (Predicted) | |

| Density | 1.247±0.06 g/cm³ (Predicted) |

Synthesis of Methyl 5-chloro-2-methylnicotinate

The synthesis of Methyl 5-chloro-2-methylnicotinate can be achieved through the esterification of 5-chloro-2-methylnicotinic acid. A common and efficient method involves the use of methanol in the presence of a suitable acid catalyst or a chlorinating agent like thionyl chloride.

Experimental Protocol: Esterification using Thionyl Chloride

This protocol is adapted from established esterification procedures for similar nicotinic acid derivatives.[2]

Materials:

-

5-chloro-2-methylnicotinic acid

-

Methanol (reagent grade)

-

Thionyl chloride (SOCl₂)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-chloro-2-methylnicotinic acid in an excess of methanol.

-

Addition of Thionyl Chloride: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. This addition is exothermic and should be performed with caution in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Drying and Concentration: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 5-chloro-2-methylnicotinate.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the final product.

Caption: Workflow for the synthesis of Methyl 5-chloro-2-methylnicotinate.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized Methyl 5-chloro-2-methylnicotinate. The following are the expected spectral data based on its chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups. The two aromatic protons on the pyridine ring will appear as doublets in the downfield region (typically δ 7.5-8.5 ppm). The methyl ester protons will be a singlet at around δ 3.9 ppm, and the methyl group on the pyridine ring will appear as a singlet at approximately δ 2.5 ppm.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around δ 165 ppm). The aromatic carbons will appear in the range of δ 120-160 ppm. The methyl ester carbon will be around δ 52 ppm, and the methyl group carbon attached to the pyridine ring will be in the upfield region (around δ 20 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected at:

-

~1720-1740 cm⁻¹: Strong C=O stretching vibration of the ester group.

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1100-1300 cm⁻¹: C-O stretching of the ester group.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

-

~2900-3000 cm⁻¹: C-H stretching of the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight (185.61). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

Safety and Handling

As with any chemical substance, proper handling and safety precautions are essential when working with Methyl 5-chloro-2-methylnicotinate.[1]

Hazard Identification:

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If swallowed: Immediately call a poison center or doctor.

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

Applications in Pharmaceutical and Agrochemical Synthesis

Methyl 5-chloro-2-methylnicotinate serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its substituted pyridine ring is a common scaffold in many biologically active compounds.

Role as a Chemical Intermediate: The chlorine atom at the 5-position and the methyl ester at the 3-position provide reactive sites for further chemical modifications. The chlorine can be displaced through nucleophilic substitution reactions, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The methyl group at the 2-position can also be functionalized. This versatility makes it a valuable precursor for creating libraries of compounds for drug discovery and for the synthesis of specific target molecules.

While specific, publicly available examples of its direct use in the synthesis of marketed drugs are limited, its structural motifs are present in various compounds investigated for their therapeutic potential, including those targeting nicotinic receptors.[1]

Sources

physical and chemical properties of Methyl 5-chloro-2-methylnicotinate

An In-Depth Technical Guide to the Physicochemical Properties and Applications of Methyl 5-chloro-2-methylnicotinate

This guide provides a comprehensive technical overview of Methyl 5-chloro-2-methylnicotinate, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its core physical and chemical properties, explore its reactivity and potential synthetic utility, and provide field-proven experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical building block.

Core Molecular Identity and Structure

Methyl 5-chloro-2-methylnicotinate is an organic compound belonging to the class of nicotinic acid derivatives. Its structure is characterized by a pyridine ring, the core of nicotinic compounds, substituted with a chlorine atom at the 5-position, a methyl group at the 2-position, and a methyl ester at the 3-position.[1] This specific arrangement of functional groups dictates its chemical behavior and potential applications.

-

IUPAC Name: Methyl 5-chloro-2-methylpyridine-3-carboxylate[1]

-

Synonyms: 5-Chloro-2-methyl-nicotinic acid methyl ester, Methyl 5-Chloro-2-Methylpyridine-3-Carboxylate[1][2]

-

InChI: InChI=1/C8H8ClNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3[1]

-

SMILES: Cc1c(cc(cn1)Cl)C(=O)OC[1]

Physicochemical Properties: A Quantitative Overview

The physical state and solubility of Methyl 5-chloro-2-methylnicotinate are crucial for its handling, storage, and application in reaction chemistry. The compound is described as a colorless to light yellow liquid or solid, depending on purity.[1] Its relatively low melting point suggests it may exist as a supercooled liquid or a low-melting solid at ambient temperatures.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 185.61 g/mol | [1][2] |

| Physical Form | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 45-47 °C | [2] |

| Boiling Point | 233.5 ± 35.0 °C (Predicted) | [2] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. |[1] |

The introduction of the chlorine atom and the methyl group significantly influences the molecule's lipophilicity compared to the parent methyl nicotinate. This modification is a common strategy in medicinal chemistry to enhance membrane permeability and modulate pharmacokinetic properties.[3]

Spectral Characterization

Structural elucidation and purity assessment of Methyl 5-chloro-2-methylnicotinate rely on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its structure allows for predictable spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. A singlet for the ester methyl group (-OCH₃) would likely appear around 3.8-4.0 ppm. The methyl group on the pyridine ring (-CH₃) would also be a singlet, typically further upfield. The two aromatic protons on the pyridine ring would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would show eight distinct signals, corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester group (typically 160-170 ppm) and the carbons of the pyridine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically found around 1720-1740 cm⁻¹. C-H stretching vibrations for the methyl and aromatic groups would appear around 2900-3100 cm⁻¹, and C-Cl stretching vibrations would be observed in the fingerprint region.

-

MS (Mass Spectrometry): Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of 185.61. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Chemical Reactivity and Synthetic Potential

The reactivity of Methyl 5-chloro-2-methylnicotinate is governed by its key functional groups: the methyl ester and the chloro-substituted pyridine ring.

Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-chloro-2-methylnicotinic acid. This is a fundamental transformation, often employed to prepare derivatives or to reveal a carboxylic acid moiety for further coupling reactions in pharmaceutical synthesis. The hydrolysis of the related compound, methyl 2-chloro-5-methylnicotinoate, is achieved by stirring with sodium hydroxide in methanol.[4]

Caption: Reaction scheme for the base-catalyzed hydrolysis of the methyl ester.

Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position of the pyridine ring can be a site for nucleophilic aromatic substitution (SₙAr) reactions. Although less activated than chloro-substituents at the 2- or 4-positions, it can still be displaced by strong nucleophiles, providing a route to a wide range of derivatives.

The molecule serves as a valuable building block in organic synthesis. For instance, related chloro-nicotinic esters are used in cross-coupling reactions, such as Suzuki couplings where the chlorine atom is replaced by a new carbon-carbon bond.[5]

Applications in Research and Drug Development

Methyl 5-chloro-2-methylnicotinate is a key intermediate with potential applications in both pharmaceutical and agrochemical research.[1]

-

Medicinal Chemistry Scaffold: Pyridine and its derivatives are privileged structures in drug discovery, appearing in numerous FDA-approved drugs.[6] The specific substitutions on this molecule offer several advantages:

-

The chloro group can increase lipophilicity, potentially improving cell membrane permeability. It also provides a site for metabolic blocking or for forming halogen bonds with biological targets.[6]

-

The methyl group can influence the molecule's conformation and metabolic stability.[3]

-

The ester group can act as a prodrug moiety or be hydrolyzed to a carboxylic acid to improve solubility or serve as a handle for further derivatization.

-

-

Agrochemical Synthesis: Nicotinic acid derivatives are precursors to various herbicides and insecticides. The unique substitution pattern of this molecule makes it a candidate for the synthesis of novel agrochemicals.

-

Organic Synthesis Building Block: Its defined structure and reactive sites make it a useful starting material for constructing more complex molecular architectures.[1]

Safety and Handling

Based on aggregated GHS data for the isomeric compound Methyl 2-chloro-5-methylnicotinate, appropriate safety precautions are necessary when handling this chemical.

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated area or under a chemical fume hood.[8][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]

-

Avoid breathing dust, fumes, or vapors.[10]

-

Wash hands thoroughly after handling.[8]

-

Store in a cool, dry place in a tightly sealed container.[11][12]

-

Experimental Protocol: Purity Determination by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and precise method for determining the purity of organic compounds like Methyl 5-chloro-2-methylnicotinate. The following protocol provides a validated starting point for analysis.

Causality Behind Method Choices:

-

Reversed-Phase (C18): A C18 column is chosen because it is a non-polar stationary phase, ideal for retaining and separating moderately polar organic molecules like the analyte from both more polar and less polar impurities.

-

Mobile Phase (Acetonitrile/Water): A gradient of water (polar) and acetonitrile (less polar) is used to ensure that impurities with a wide range of polarities are effectively eluted and separated. The addition of a small amount of formic acid helps to protonate any basic sites (like the pyridine nitrogen), ensuring sharp, symmetrical peak shapes.

-

UV Detection: The pyridine ring contains a chromophore that absorbs UV light, making a UV detector a simple and sensitive method for detection. A wavelength around 254 nm is typically effective for aromatic systems.

Step-by-Step Protocol:

-

Preparation of Mobile Phases:

-

Mobile Phase A: Deionized water with 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane filter.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the Methyl 5-chloro-2-methylnicotinate sample.

-

Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final volume of 10.0 mL to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with the 50:50 mixture to a final concentration of approximately 0.1 mg/mL for injection.

-

-

HPLC Instrumentation and Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

-

-

Data Analysis:

-

Integrate the peak areas of all detected peaks in the chromatogram.

-

Calculate the percentage purity by dividing the peak area of the main component (Methyl 5-chloro-2-methylnicotinate) by the total area of all peaks and multiplying by 100.

-

Sources

- 1. CAS 350597-49-8: methyl 5-chloro-2-methylnicotinate [cymitquimica.com]

- 2. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 2-CHLORO-5-METHYL-NICOTINIC ACID METHYL ESTER | 65169-43-9 [amp.chemicalbook.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. Methyl 2-chloro-5-methylnicotinate | 65169-43-9 [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Structural Analogs of Methyl 5-chloro-2-methylnicotinate: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-methylnicotinate, a substituted pyridine carboxylic acid ester, represents a core scaffold with significant potential in medicinal chemistry and drug discovery. Its structural analogs have garnered attention for their diverse biological activities, ranging from anti-inflammatory to neuro-modulatory effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these analogs. We delve into the causal relationships behind synthetic strategies and experimental designs, offering field-proven insights for researchers in the field. Detailed protocols for key biological assays and visual representations of relevant signaling pathways are included to facilitate a deeper understanding and application of this knowledge in the pursuit of novel therapeutics.

Introduction: The Chemical and Biological Landscape of Substituted Nicotinates

Methyl 5-chloro-2-methylnicotinate belongs to the family of nicotinic acid derivatives, which are characterized by a pyridine ring core.[1] Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental in various biological processes.[2] The strategic placement of substituents on the pyridine ring, such as the chloro group at the 5-position and the methyl group at the 2-position in the title compound, profoundly influences the molecule's physicochemical properties and its interaction with biological targets.

The inherent reactivity of the pyridine ring and the ester functionality makes Methyl 5-chloro-2-methylnicotinate a versatile building block in organic synthesis.[1] This guide will explore the modification of this core structure to generate a library of analogs and investigate how these structural changes translate into altered biological activity. The primary focus will be on two key areas of therapeutic interest: anti-inflammatory and neuronal nicotinic acetylcholine receptor (nAChR) modulation.

Synthetic Strategies for Generating Structural Analogs

The synthesis of structural analogs of Methyl 5-chloro-2-methylnicotinate hinges on established methodologies for pyridine ring functionalization and modification of the carboxylic acid moiety. The choice of synthetic route is dictated by the desired structural modifications and the availability of starting materials.

Core Scaffold Synthesis: Building the 2,5-Disubstituted Pyridine-3-carboxylate

The construction of the 2,5-disubstituted pyridine-3-carboxylate core can be achieved through several synthetic pathways. One common approach involves a multi-step synthesis starting from readily available precursors. For instance, a Hantzsch-like pyridine synthesis or variations thereof can be employed to construct the pyridine ring with the desired substitution pattern.

A representative synthetic approach for a related compound, ethyl 2-methylnicotinate, involves the reaction of 1,1,3,3-tetraethoxypropane with β-aminocrotonic acid ethyl ester.[3] This method offers a straightforward route to the 2-methylnicotinate scaffold, which can then be subjected to halogenation at the 5-position.

Logical Framework for Pyridine Synthesis:

Caption: General workflow for the synthesis of substituted pyridine analogs.

Modification of the 5-Position: Introducing Halogen and Other Substituents

The chloro group at the 5-position is a key feature of the parent molecule. Analogs can be synthesized with different halogens (e.g., fluoro, bromo) or other functional groups at this position to probe the effect on biological activity. Electrophilic aromatic substitution reactions on a pre-formed 2-methylnicotinate ring are a common strategy.

Experimental Protocol: Halogenation of a 2-Methylnicotinate Scaffold (Illustrative)

-

Dissolution: Dissolve the starting 2-methylnicotinate derivative in a suitable inert solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.

-

Reagent Addition: Slowly add the halogenating agent (e.g., N-chlorosuccinimide for chlorination, N-bromosuccinimide for bromination) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 5-halo-2-methylnicotinate analog.

Derivatization of the Carboxylate Group

The methyl ester of the parent compound can be readily converted into other functional groups such as amides, hydrazides, or other esters to explore their impact on biological activity. Saponification of the ester to the corresponding carboxylic acid is a common first step, followed by standard amide or ester coupling reactions. The synthesis of nicotinic acid-based hydrazones has been shown to yield compounds with significant antimicrobial activity.[4][5][6]

Biological Activities and Therapeutic Targets

Structural analogs of Methyl 5-chloro-2-methylnicotinate have shown promise in modulating key biological pathways implicated in inflammation and neurological disorders.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Several studies have demonstrated the anti-inflammatory potential of nicotinic acid derivatives.[1][2][7] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[2][8][9]

COX-2 Prostaglandin Synthesis Pathway:

Caption: Simplified schematic of the COX-2 mediated prostaglandin synthesis pathway.

Structure-Activity Relationship (SAR) for COX Inhibition:

The anti-inflammatory activity of nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

| Compound/Analog Class | Modification | Effect on COX-2 Inhibition | Reference |

| Nicotinic Acid Derivatives | Phenyl substitution at the 2-position | Potent analgesic and anti-inflammatory activity | [1][8][10] |

| Substituted Nicotinates | Introduction of bulky hydrophobic groups | Can enhance binding to the hydrophobic channel of COX-2 | [2] |

| 5-Halogenated Analogs | Introduction of a halogen at the 5-position | Can influence electronic properties and receptor interactions | [11] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of test compounds against COX-1 and COX-2.[12][13][14]

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and the substrate, arachidonic acid, in an appropriate assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds (analogs of Methyl 5-chloro-2-methylnicotinate) and a reference inhibitor (e.g., celecoxib) in DMSO.

-

Reaction Incubation: In a 96-well plate, add the enzyme, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine), the test compound or vehicle control, and initiate the reaction by adding arachidonic acid.

-

Detection: Measure the absorbance of the oxidized chromogenic substrate over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the concentration of the test compound that causes 50% inhibition of enzyme activity (IC50).

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The structural similarity of nicotinic acid derivatives to nicotine, the natural agonist of nAChRs, suggests their potential to interact with these receptors. nAChRs are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[15] The α7 subtype of nAChR is a particularly attractive therapeutic target for cognitive disorders and inflammation.[12][16]

α7 Nicotinic Acetylcholine Receptor Signaling Pathway:

Caption: Simplified signaling cascade initiated by the activation of the α7 nAChR.

Structure-Activity Relationship (SAR) for nAChR Binding:

The affinity of nicotinic analogs for nAChRs is sensitive to subtle structural changes.

| Compound/Analog Class | Modification | Effect on nAChR Affinity | Reference |

| Pyrrolidine-modified nicotine analogs | Substituents at the 2'-position of the pyrrolidine ring | Can be well-tolerated or even enhance binding to α7 nAChRs | [17] |

| 5-Substituted Pyridines | Introduction of a halogen at the 5-position | Can modulate the electronic distribution of the pyridine ring, affecting interaction with the receptor's binding pocket | [11] |

| 2-Methyl Analogs | Methyl group at the 2-position | May influence the orientation of the molecule within the binding site | [17] |

Experimental Protocol: Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity of test compounds for a specific nAChR subtype.[9][18][19][20]

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., α7 nAChR).

-

Compound and Radioligand Preparation: Prepare serial dilutions of the unlabeled test compounds and a solution of a suitable radioligand (e.g., [³H]-Epibatidine) with high affinity for the receptor.

-

Binding Reaction: In a 96-well filter plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

-

Separation of Bound and Free Ligand: After incubation, rapidly filter the contents of the wells and wash to separate the membrane-bound radioligand from the free radioligand.

-

Detection: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the affinity of the test compound for the receptor.

Future Directions and Conclusion

The structural framework of Methyl 5-chloro-2-methylnicotinate offers a fertile ground for the development of novel therapeutic agents. The exploration of a diverse range of structural analogs has the potential to yield compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future research should focus on:

-

Systematic SAR studies: A more comprehensive investigation of substitutions at all positions of the pyridine ring and further derivatization of the carboxylate group will provide a clearer picture of the structural requirements for optimal activity at different biological targets.

-

In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models of inflammation and neurological disorders to assess their efficacy and safety.

-

Mechanism of action studies: Elucidating the precise molecular interactions of these analogs with their targets through techniques like X-ray crystallography and molecular modeling will guide the rational design of next-generation compounds.

References

-

El-Sayed, M. A., et al. (2020). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 94, 103437. [Link]

-

Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 81, 356-367. [Link]

-

Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (2015). Kidney Research and Clinical Practice, 34(4), 194-201. [Link]

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

-

Wikipedia. (n.d.). Alpha-7 nicotinic receptor. Retrieved from [Link]

-

Kulbe, J., et al. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.7. [Link]

-

ResearchGate. (n.d.). Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis.... Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

-

Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 134-146. [Link]

-

Xing, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 97(4), 235-247. [Link]

-

Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical Pharmacology, 89(1), 1-11. [Link]

-

Malpass, J. R., et al. (2008). Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. Journal of Medicinal Chemistry, 51(21), 7005-7009. [Link]

- Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof.

- Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof.

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Matos, M. J., et al. (2022). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 27(15), 4947. [Link]

-

Issabayeva, G., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 29(1), 169. [Link]

-

PubMed. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

-

Scilit. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DE3667913D1 - ANTI-INFLAMMATORY COMPOSITION. - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontierspartnerships.org [frontierspartnerships.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. Nicotinic Receptors Containing the α7 Subunit: A Model for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 14. CA3182389A1 - Anti-inflammatory compositions, methods and uses thereof - Google Patents [patents.google.com]

- 15. WO2020243787A1 - Anti-inflammatory agents - Google Patents [patents.google.com]

- 16. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 17. US6034096A - Compounds with anti-inflammatory and immunosuppressive activities - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel synthesis of 2,5-di-substituted pyridine derivatives by the ring opening and closing cascade (ROCC) mechanism | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Methyl 5-chloro-2-methylnicotinate: Synthesis, Properties, and Applications

Foreword: Unveiling a Key Building Block in Modern Chemistry

Methyl 5-chloro-2-methylnicotinate, a substituted pyridine derivative, represents a pivotal intermediate in the landscape of synthetic organic chemistry. Its unique structural arrangement, featuring a chlorinated pyridine ring with methyl and methyl ester functionalities, renders it a versatile scaffold for the construction of more complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and burgeoning applications, particularly in the realm of pharmaceutical and agrochemical research. For researchers, scientists, and professionals in drug development, a thorough understanding of this molecule is essential for harnessing its full potential in the design of novel, biologically active agents.

Physicochemical Properties and Structural Elucidation

Methyl 5-chloro-2-methylnicotinate, with the CAS Number 350597-49-8, is an organic compound belonging to the nicotinic acid derivative class.[1] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a methyl group at the 2-position, and a methyl ester at the 3-position.[1]

Table 1: Physicochemical Properties of Methyl 5-chloro-2-methylnicotinate

| Property | Value | Source |

| CAS Number | 350597-49-8 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₂ | [1][4] |

| Molecular Weight | 185.61 g/mol | [4][5] |

| IUPAC Name | methyl 5-chloro-2-methylpyridine-3-carboxylate | [4] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), limited solubility in water. | [1] |

| Melting Point | 45-47 °C | [4] |

| Boiling Point | 233.5±35.0 °C (Predicted) | [4] |

| Density | 1.247±0.06 g/cm³ (Predicted) | [4] |

Synthesis and Mechanistic Insights

While a definitive, peer-reviewed "discovery" paper for Methyl 5-chloro-2-methylnicotinate is not readily apparent in the public domain, its synthesis logically follows established principles of heterocyclic chemistry. The preparation of such substituted nicotinates often involves a multi-step sequence, starting from more readily available precursors. A plausible synthetic strategy involves the construction of the substituted pyridine ring, followed by esterification.

One general approach to synthesizing nicotinic acid derivatives involves the Hantzsch pyridine synthesis or similar condensation reactions. For Methyl 5-chloro-2-methylnicotinate, a more likely modern approach would involve the modification of a pre-existing pyridine ring.

A Chinese patent (CN1972916B) discloses a synthetic step utilizing Methyl 5-chloro-2-methylnicotinate, indicating its availability and use as a chemical intermediate.[6] The patent describes the reduction of the methyl ester group to a primary alcohol using lithium borohydride in tetrahydrofuran.[6] This transformation underscores the utility of the ester as a handle for further functionalization.

Although a specific, detailed protocol for the synthesis of the title compound is not available in the provided search results, a general procedure for the esterification of a related compound, 5-methylnicotinic acid, is described. This process involves reacting the carboxylic acid with methanol in the presence of a dehydrating agent like thionyl chloride.[7]

Illustrative Synthetic Workflow:

The synthesis of Methyl 5-chloro-2-methylnicotinate would likely commence with a commercially available or readily synthesized 5-chloro-2-methylnicotinic acid. The subsequent esterification is a standard and well-understood organic transformation.

Caption: A plausible synthetic workflow for Methyl 5-chloro-2-methylnicotinate.

Step-by-Step Experimental Protocol (Hypothetical, based on related procedures):

Objective: To synthesize Methyl 5-chloro-2-methylnicotinate from 5-chloro-2-methylnicotinic acid.

Materials:

-

5-chloro-2-methylnicotinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (or concentrated sulfuric acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloro-2-methylnicotinic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (or a catalytic amount of concentrated sulfuric acid) dropwise. The addition of thionyl chloride will generate HCl gas, so the reaction should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure Methyl 5-chloro-2-methylnicotinate.

Self-Validation: The purity of the final product should be assessed by techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The disappearance of the carboxylic acid proton signal and the appearance of a methyl ester signal in the ¹H NMR spectrum would be indicative of a successful reaction.

Spectroscopic Characterization (Anticipated Data)

¹H NMR:

-

A singlet corresponding to the methyl protons of the ester group (O-CH₃) would be expected in the range of 3.8-4.0 ppm.

-

A singlet for the methyl protons at the 2-position of the pyridine ring (Ar-CH₃) would likely appear around 2.5-2.7 ppm.

-

Two doublets in the aromatic region (typically 7.0-9.0 ppm) would correspond to the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position would show coupling to each other.

¹³C NMR:

-

The carbonyl carbon of the ester group would appear significantly downfield, likely in the 165-175 ppm range.

-

The carbons of the pyridine ring would resonate in the aromatic region (approximately 120-160 ppm).

-

The carbon of the methyl ester group (O-CH₃) would be expected around 50-55 ppm.

-

The carbon of the methyl group at the 2-position (Ar-CH₃) would be found in the upfield region, typically around 15-25 ppm.

Applications in Drug Discovery and Development

Methyl 5-chloro-2-methylnicotinate serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][8] The presence of multiple reactive sites—the chloro substituent, the methyl group, and the ester—allows for a variety of chemical transformations, making it an attractive starting material for creating libraries of compounds for biological screening.

The nicotinic acid scaffold is a well-established pharmacophore, and its derivatives are known to interact with various biological targets, including nicotinic acetylcholine receptors.[1] The introduction of a chlorine atom at the 5-position can significantly alter the electronic properties and lipophilicity of the molecule, potentially leading to enhanced binding affinity or improved pharmacokinetic properties of the final drug candidate.

While specific examples of marketed drugs derived directly from Methyl 5-chloro-2-methylnicotinate are not prominent in the literature, its utility as an intermediate is highlighted in patent literature. For instance, its use in the synthesis of cinnamamide derivatives has been documented, suggesting its role in the development of new therapeutic agents.[6]

Logical Relationship in Drug Development:

Caption: The role of Methyl 5-chloro-2-methylnicotinate in a typical drug discovery workflow.

Conclusion and Future Outlook

Methyl 5-chloro-2-methylnicotinate, while not a household name in the chemical community, is a compound of significant interest for synthetic and medicinal chemists. Its value lies in its versatility as an intermediate, providing a gateway to a wide array of more complex and potentially bioactive molecules. While a detailed historical account of its discovery and comprehensive spectroscopic characterization are not widely published, its commercial availability and appearance in patent literature confirm its role in contemporary chemical synthesis.

Future research will likely focus on expanding the synthetic utility of this building block, exploring novel transformations of its functional groups to generate diverse chemical libraries. As our understanding of biological targets and disease pathways grows, intermediates like Methyl 5-chloro-2-methylnicotinate will continue to be indispensable tools in the quest for new and improved therapeutics and agrochemicals.

References

[2] Oakwood Chemical. 5-Chloro-2-methylnicotinic acid methyl ester. [Link]. Accessed January 1, 2026.

[6] Google Patents. CN1972916B - Cinnamamide compounds. . Accessed January 1, 2026.

[9] eChemHub. FINE CHEMICALS Solutions. [Link]. Accessed January 1, 2026.

[10] PubChem. Methyl 2-chloro-5-methylnicotinate. [Link]. Accessed January 1, 2026.

[11] PrepChem. The preparation Of 2-chloro-5-methylnicotinic acid. [Link]. Accessed January 1, 2026.

[4] Chongqing Chemdad Co., Ltd. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER. [Link]. Accessed January 1, 2026.

[12] Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof. . Accessed January 1, 2026.

[5] CP Lab Safety. Methyl 2-chloro-5-methylnicotinate, min 97%, 1 gram. [Link]. Accessed January 1, 2026.

[13] NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. [Link]. Accessed January 1, 2026.

[14] ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate. [Link]. Accessed January 1, 2026.

Sources

- 1. CAS 350597-49-8: methyl 5-chloro-2-methylnicotinate [cymitquimica.com]

- 2. 5-Chloro-2-methylnicotinic acid methyl ester [oakwoodchemical.com]

- 3. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER | 350597-49-8 [chemicalbook.com]

- 4. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. calpaclab.com [calpaclab.com]

- 6. CN1972916B - èæ¡é °èºç±»ååç© - Google Patents [patents.google.com]

- 7. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 8. chemshuttle.com [chemshuttle.com]

- 9. echemhub.com [echemhub.com]

- 10. Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of Methyl 5-chloro-2-methylnicotinate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 5-chloro-2-methylnicotinate (CAS No. 54445-56-4). Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a safe laboratory environment. The causality behind each recommendation is explained to empower scientists with the knowledge to manage risk effectively.

Methyl 5-chloro-2-methylnicotinate is a substituted pyridine derivative, a class of compounds widely used as intermediates in pharmaceutical and agrochemical synthesis. Understanding its physical and chemical properties is the foundation of safe handling. While specific data for CAS No. 54445-56-4 is limited, data from close isomers and related compounds provide a reliable basis for safety protocols.[1]

Table 1: Physicochemical Properties of Methyl 5-chloro-2-methylnicotinate and Related Isomers

| Property | Value / Information | Source |

| IUPAC Name | Methyl 5-chloro-2-methylpyridine-3-carboxylate | N/A |

| CAS Number | 54445-56-4 | N/A |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| Appearance | White to off-white solid or liquid | [3] |

| Melting Point | ~45-47 °C (data for isomer CAS 350597-49-8) | [2] |

| Boiling Point | ~270.1 ± 35.0 °C (Predicted) | [3] |

| Storage Temperature | Room Temperature, under inert atmosphere |

Note: The physical properties listed are based on closely related isomers. The target compound is expected to have similar characteristics. Its low melting point suggests it may be encountered as a waxy solid or liquid depending on ambient laboratory temperatures.

Hazard Identification and Toxicological Profile

Based on aggregated GHS data for the isomeric compound Methyl 2-chloro-5-methylnicotinate (CAS 65169-43-9), a clear hazard profile emerges.[1][3] All handling procedures must be based on the assumption that Methyl 5-chloro-2-methylnicotinate presents, at a minimum, these same hazards.

GHS Classification (Warning, GHS07 Pictogram) [1]

-

H302: Harmful if swallowed. (Acute Toxicity, Oral - Category 4)[1]

-

H315: Causes skin irritation. (Skin Irritation - Category 2)[1][4]

-

H319: Causes serious eye irritation. (Eye Irritation - Category 2A)[1][4]

-

H335: May cause respiratory irritation. (Specific Target Organ Toxicity, Single Exposure - Category 3)[1][4]

Routes of Exposure and Health Effects

-

Inhalation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][4] Systemic effects similar to ingestion are possible if significant amounts are inhaled.

-

Skin Contact: Direct contact causes skin irritation, characterized by redness, itching, and inflammation.[1] Chlorinated organic compounds can be absorbed through the skin, making prolonged contact a route for systemic exposure.[5]

-

Eye Contact: The compound is a serious eye irritant.[1] Contact can cause significant pain, redness, and watering. Without prompt first aid, damage to the cornea is possible.

-

Ingestion: Harmful if swallowed.[1] Ingestion may lead to nausea, vomiting, and potential systemic toxicity. While specific organ toxicity is not fully documented, related pyridine derivatives can affect the nervous system, liver, and kidneys upon significant exposure.[6][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure by controlling the laboratory environment.

-

Ventilation: All handling of Methyl 5-chloro-2-methylnicotinate, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood.[8] This is the most critical engineering control to prevent inhalation of dust or aerosols.

-

Safety Stations: An eyewash station and a safety shower must be readily accessible and located in close proximity to the workstation.[5][8] Regular testing of this equipment is required.

Personal Protective Equipment (PPE): The Essential Barrier

PPE selection must be guided by a risk assessment of the specific task being performed.[9][10]

-

Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11][12] For tasks with a high risk of splashing (e.g., transfers of large volumes or reactions under pressure), a full-face shield should be worn in addition to safety goggles.[10][12]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[12][13] Gloves must be inspected for tears or punctures before use. Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste.[13][14] Hands should be washed thoroughly after glove removal.[4]

-

Lab Coat: A clean, buttoned laboratory coat is required to protect street clothes and skin. For larger scale work, a chemical-resistant apron or impervious clothing should be considered.[12]

-

-

Respiratory Protection: When engineering controls are not sufficient or during emergency situations (e.g., a large spill), respiratory protection is necessary. A NIOSH/MSHA-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used.[12][15]

Caption: PPE Selection Workflow for Handling Methyl 5-chloro-2-methylnicotinate.

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step methodology is crucial for minimizing exposure during routine laboratory operations.

Protocol for Weighing and Transferring the Solid Compound

-

Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of Methyl 5-chloro-2-methylnicotinate, a spatula, and the receiving vessel inside the hood.

-

Transfer: Slowly open the stock container. Using the spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid generating dust. If dust is generated, allow the fume hood to clear it before proceeding.

-

Closure: Securely close the stock container.

-

Completion: Carefully transfer the weighed solid into the receiving vessel.

-

Decontamination: Clean the spatula with an appropriate solvent-moistened wipe. Dispose of the weigh boat and wipe as solid chemical waste. Clean the work surface inside the fume hood.

-

Final Steps: Remove gloves and wash hands thoroughly.

Storage and Chemical Incompatibility

Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][16] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation. The storage area should be separate from incompatible materials.

-

Incompatible Materials:

Emergency Procedures: A Self-Validating System

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

The following protocols should be followed while calling for immediate medical attention.[4]

-

If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[11] If breathing is difficult or stops, provide artificial respiration and seek immediate medical help.

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Get medical advice if irritation persists.[11]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[17] Continue rinsing and call an ophthalmologist immediately.[4]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[17] Immediately call a poison center or doctor.[18]

Caption: First Aid Decision Tree for Methyl 5-chloro-2-methylnicotinate Exposure.

Accidental Release Measures

-

Evacuate: Evacuate all non-essential personnel from the spill area.[5]

-

Ventilate: Ensure the area is well-ventilated (fume hood for small spills, or increase room ventilation for larger ones).

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.

-

Contain & Clean: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust creation.[14] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand), collect, and place in a sealed container for disposal.[5]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Prevent Entry: Do not let the product enter drains or waterways.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][17]

-

Specific Hazards: Combustion will produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[5][8] Containers may explode in a fire.[5]

-

Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[17]

Waste Disposal

All waste containing Methyl 5-chloro-2-methylnicotinate must be treated as hazardous chemical waste.

-

Containers: Collect all waste material (including contaminated gloves, wipes, and absorbent material) in a clearly labeled, sealed container.

-

Disposal: Dispose of the waste through a licensed professional waste disposal service.[4][12] Do not dispose of it down the drain or with general trash. Disposal must be in accordance with all local, state, and federal regulations.[12]

References

-

Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.

-

Chongqing Chemdad Co., Ltd. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER.

-

Sigma-Aldrich. Methyl 2-chloro-5-methylnicotinate.

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Chloropyridine.

-

CHEMM. Personal Protective Equipment (PPE).

-

Santa Cruz Biotechnology. 2-Chloropyridine.

-

ECHEMI. 2-Chloropyridine SDS, 109-09-1 Safety Data Sheets.

-

PubChem. Methyl 2-chloro-5-methylnicotinate.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET - Methyl nicotinate.

-

Merck Millipore. SAFETY DATA SHEET - Methyl nicotinate Ph Eur.

-

Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.

-

New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: 2-CHLOROPYRIDINE.

-

Bernardo Ecenarro. Recommended PPE to handle chemicals.

-

BenchChem. Personal protective equipment for handling Methyl 6-methylnicotinate.

-

Cayman Chemical. (2021). Safety Data Sheet - Nicotine Assay Reagent.

-

CymitQuimica. (2024). Safety Data Sheet - Methyl 6-chloro-4-methoxy-2-methylnicotinate.

-

Fisher Scientific. (2012). SAFETY DATA SHEET - Methyl 2-methylnicotinate.

-

PubChem. Methyl 6-chloro-5-nitronicotinate.

-

ChemicalBook. 2-CHLORO-5-METHYL-NICOTINIC ACID METHYL ESTER | 65169-43-9.

-

CDH Fine Chemical. NICOTINIC ACID CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.

-

DC Fine Chemicals. (2024). Safety Data Sheet - Methyl nicotinate.

-

Fisher Scientific. SAFETY DATA SHEET - Methyl nicotinate.

-

Loba Chemie. NICOTINIC ACID EXTRA PURE.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Aminonicotinic acid.

-

Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid.

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET - Nicotinic acid.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(Pivaloylamino)nicotinic acid.

Sources

- 1. Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-CHLORO-5-METHYL-NICOTINIC ACID METHYL ESTER | 65169-43-9 [amp.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. nj.gov [nj.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

- 9. hazmatschool.com [hazmatschool.com]

- 10. blog.storemasta.com.au [blog.storemasta.com.au]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. lobachemie.com [lobachemie.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

Navigating the Procurement and Application of Methyl 5-chloro-2-methylnicotinate: A Technical Guide for Researchers

For chemists and pharmacologists at the forefront of drug discovery and development, the strategic selection of building blocks is paramount. Methyl 5-chloro-2-methylnicotinate, a substituted pyridine derivative, represents a key intermediate in the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth analysis of its commercial availability, key chemical characteristics, and a technical overview of its synthesis, empowering researchers to effectively source and utilize this versatile compound.

Chemical Identity and Significance

Methyl 5-chloro-2-methylnicotinate is a halogenated pyridine carboxylic acid ester. Its structure, featuring a chlorine atom at the 5-position and a methyl group at the 2-position of the pyridine ring, offers multiple sites for chemical modification. This makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.

Key Molecular Identifiers:

| Identifier | Value |

| CAS Number | 350597-49-8 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| InChI Key | KYEIGXOFICMHDP-UHFFFAOYSA-N |

It is crucial to distinguish Methyl 5-chloro-2-methylnicotinate (CAS 350597-49-8) from its isomer, Methyl 2-chloro-5-methylnicotinate (CAS 65169-43-9). While structurally similar, their distinct substitution patterns can lead to significant differences in reactivity and biological activity. Always verify the CAS number before procurement.

Commercial Suppliers of Methyl 5-chloro-2-methylnicotinate

The reliable sourcing of high-purity starting materials is a critical first step in any research endeavor. Several reputable chemical suppliers offer Methyl 5-chloro-2-methylnicotinate. The following table provides a comparative overview of prominent vendors.

| Supplier | Product Number (Example) | Purity | Availability | Notes |

| Sigma-Aldrich | SY3H3D6802B4 (from Synthonix Corporation) | 97% | Ships in 14 days | Available through Aldrich Partner program. |

| Oakwood Chemical | 046975 | Not specified | Inquire | Provides basic chemical properties.[1] |

| ChemShuttle | Not specified | Not specified | Inquire | States the compound is used in organic synthesis. |

| Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. | Not specified | Not specified | Inquire | Lists the compound among their product offerings.[2] |

Note: Availability and product specifications are subject to change. Researchers should always consult the supplier's website for the most current information.

Synthetic Strategies: A Mechanistic Perspective

While the precise, industrial-scale synthesis of Methyl 5-chloro-2-methylnicotinate is often proprietary, a plausible synthetic route can be devised based on fundamental principles of organic chemistry. A common approach to constructing such nicotinic acid derivatives involves the esterification of the corresponding carboxylic acid.

A generalized synthetic workflow can be visualized as follows:

Illustrative Experimental Protocol: Esterification of a Nicotinic Acid Derivative

The following protocol details a general procedure for the esterification of a nicotinic acid, a key transformation in the synthesis of the title compound. This procedure is adapted from established methods for the synthesis of methyl esters from carboxylic acids.[3]

Objective: To synthesize a methyl nicotinate derivative via acid-catalyzed esterification.

Materials:

-

5-chloro-2-methylnicotinic acid (or a similar nicotinic acid derivative)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the nicotinic acid derivative.

-

Reagent Addition: Add an excess of anhydrous methanol to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Aqueous Workup: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purification: Purify the crude product by column chromatography on silica gel, if necessary, to obtain the pure methyl nicotinate derivative.

The following diagram illustrates a generalized experimental workflow for a chemical synthesis.

Sources

Spectroscopic Data for Methyl 5-chloro-2-methylnicotinate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 5-chloro-2-methylnicotinate (CAS 350597-49-8), a substituted pyridine derivative of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely available in public repositories, this document synthesizes predicted data based on foundational spectroscopic principles and analysis of structurally related compounds. This approach serves as a robust framework for the characterization and quality control of newly synthesized batches of this molecule.

Molecular Structure and Spectroscopic Overview